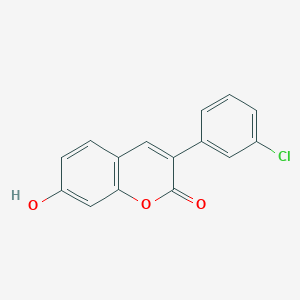

3-(3-Chlorophenyl)-7-hydroxychromen-2-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSYNYFTCOANQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Diverse Synthetic Routes for 3-(3-Chlorophenyl)-7-hydroxychromen-2-one

The synthesis of the 3-arylcoumarin scaffold can be achieved through various classical and contemporary chemical reactions. nih.govnih.gov These methods primarily involve the construction of the coumarin (B35378) bicyclic system from appropriately substituted phenols and phenylacetic acids or their equivalents. nih.govresearchgate.net

Classical and Contemporary Reaction Pathways

Several named reactions are traditionally employed for the synthesis of coumarins, which can be adapted for this compound.

Perkin Reaction: This is a widely used method for synthesizing 3-phenylcoumarins. nih.govresearchgate.net The synthesis of this compound via this route would involve the condensation of 2,4-dihydroxybenzaldehyde (B120756) with 3-chlorophenylacetic acid in the presence of a base catalyst, such as triethylamine, and a dehydrating agent like acetic anhydride. mdpi.com

Knoevenagel Condensation: This reaction provides another viable route to the coumarin core. nih.govkjscollege.com It typically involves the condensation of a salicylaldehyde (B1680747) derivative (like 2,4-dihydroxybenzaldehyde) with an active methylene (B1212753) compound, such as an ethyl or methyl ester of 3-chlorophenylacetate, in the presence of a weak base like piperidine. kjscollege.com

Pechmann Condensation: While primarily used for 4-substituted coumarins, modifications of this reaction can be applied. nih.govkjscollege.com This method involves the reaction of a phenol (B47542) (resorcinol) with a β-ketoester, but adaptations are needed to introduce the 3-phenyl substituent.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies often employ transition metal catalysis. nih.gov For instance, a pre-formed coumarin ring, such as 3-bromo-7-hydroxycoumarin, could undergo a Suzuki cross-coupling reaction with 3-chlorophenylboronic acid to yield the target molecule. This approach offers high efficiency and functional group tolerance. nih.gov Similarly, direct C-H arylation of a 7-hydroxycoumarin core at the C3 position with a suitable aryl halide under palladium catalysis represents a contemporary and atom-economical approach. nih.gov

Development of Green Chemistry Approaches in Chromone (B188151) Synthesis

In recent years, there has been a significant shift towards environmentally benign synthetic protocols. eurekaselect.com Green chemistry approaches for coumarin synthesis aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency. kjscollege.comeurekaselect.com

Microwave-Assisted Synthesis: The Perkin reaction for synthesizing 3-phenylcoumarins has been successfully adapted to microwave-assisted conditions. mdpi.com For the synthesis of this compound, reacting 2,4-dihydroxybenzaldehyde and 3-bromophenylacetic acid under microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields. mdpi.com This solvent-free approach, often using a base like piperidine, aligns with green chemistry principles. kjscollege.com

Ultrasound-Assisted Strategies: Sonication is another green technique that can enhance reaction rates and yields in coumarin synthesis by providing the necessary activation energy through acoustic cavitation. kjscollege.com

Solvent-Free and Catalyst-Free Reactions: Grinding, a mechanochemical method, has been employed for the synthesis of coumarin derivatives under solvent-free conditions, offering a clean, inexpensive, and environmentally friendly route. tandfonline.com Additionally, the use of reusable and non-toxic catalysts, such as Brønsted acidic ionic liquids, has been reported for coumarin synthesis, providing an eco-friendly alternative to traditional acid catalysts like sulfuric acid. rsc.org

Functionalization and Structural Elaboration of the Chromen-2-one Scaffold

The biological activity of the this compound scaffold can be fine-tuned through structural modifications at various positions. The 7-hydroxyl group and the 3-phenyl ring are primary targets for derivatization to explore structure-activity relationships (SAR) and enhance therapeutic potential. nih.gov

Modifications at the 7-Hydroxyl Position

The phenolic hydroxyl group at the C7 position is a versatile handle for chemical modification, allowing for the introduction of a wide range of functional groups through reactions like etherification and esterification.

Etherification: The 7-hydroxyl group can be alkylated to form ethers. For example, reaction with various alkyl halides in the presence of a weak base like potassium carbonate can yield 7-alkoxy derivatives. kjscollege.com This strategy has been used to link coumarin scaffolds to other bioactive moieties, such as triazoles, which have shown potent cytotoxic activity against cancer cell lines. nih.gov

Esterification: Acylation of the 7-hydroxyl group produces ester derivatives. A common modification is acetylation to form a 7-acetoxy group, which can serve as a protecting group or modulate the compound's pharmacokinetic properties. mdpi.com

Glycosylation: Introducing sugar moieties at the 7-position can improve water solubility and bioavailability, a common strategy in drug design.

Substituent Variations on the 3-Phenyl Ring

The electronic and steric properties of the substituent on the 3-phenyl ring significantly influence the biological activity of 3-arylcoumarins. nih.gov The synthesis of analogs of this compound with different substituents on the phenyl ring is a key strategy for SAR studies.

This is typically achieved by employing different substituted phenylacetic acids in the initial condensation reaction. For example, using 3-bromophenylacetic acid or 3-methoxyphenylacetic acid would yield the corresponding 3-(3-bromophenyl) or 3-(3-methoxyphenyl) analogs, respectively. mdpi.com The presence of different electron-donating or electron-withdrawing groups can alter the molecule's interaction with biological targets. rsc.org For instance, studies on 3-arylcoumarin derivatives have shown that the nature and position of substituents on the phenyl ring are critical for their anti-proliferative activity against various cancer cell lines. nih.gov

Derivatization Strategies for Enhanced Bioactivity Potential

Derivatization of the core scaffold is a proven strategy to optimize the biological profile of lead compounds. 3-Arylcoumarins are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. nih.govmdpi.com

Anticancer Activity: Modifications at both the C7 and the 3-phenyl positions have been explored to develop potent anticancer agents. For example, linking a 1,2,4-triazole (B32235) moiety to the 7-hydroxy position of a 4-phenylcoumarin (B95950) scaffold via an ether linkage resulted in a compound with significant cytotoxic activity against gastric cancer cells, inducing apoptosis and cell cycle arrest. nih.gov The introduction of diacetoxy groups at the C7 and C8 positions of a 3-(4-nitrophenyl)coumarin core was found to enhance cytotoxic activity in several cancer cell lines. nih.gov

Antioxidant Activity: The presence of hydroxyl groups on the coumarin scaffold is often associated with good antioxidant activity. nih.gov Derivatization can modulate this property.

Hybrid Molecule Design: A modern approach involves creating hybrid molecules by combining the coumarin scaffold with other known pharmacophores. This can lead to compounds with dual modes of action or improved activity profiles. For instance, coumarin-carboxamide derivatives have been synthesized and shown to inhibit cancer cell growth, with molecular docking studies suggesting they bind to the active site of the CK2 enzyme. mdpi.com

Purity Assessment and Advanced Structural Confirmation Methodologies in Research

Utilization of Spectroscopic and Chromatographic Techniques in Synthetic Studies

In the synthesis of coumarin derivatives, a combination of chromatographic and spectroscopic methods is indispensable for monitoring the reaction progress, isolating the final product, and unequivocally confirming its molecular structure.

Chromatographic Techniques: Thin-Layer Chromatography (TLC) serves as a primary tool for the qualitative assessment of reaction completion and product purity. bldpharm.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), researchers can visualize the separation of components. chemodex.comchemicalbook.com The disappearance of starting material spots and the appearance of a single product spot with a distinct retention factor (Rf) value indicates a potentially pure compound and the reaction's endpoint. For purification, column chromatography is the standard scale-up method, using a similar stationary and mobile phase as determined by TLC analysis.

Spectroscopic Techniques: Following purification, a battery of spectroscopic analyses is performed for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of an organic molecule. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton, with their chemical shifts, integration values, and splitting patterns providing a wealth of information about their chemical environment and connectivity. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the hydroxyl (-OH) group, the lactone carbonyl (C=O) group, aromatic C=C bonds, and the C-Cl bond, each appearing in a characteristic region of the spectrum. semanticscholar.orgchemicalbook.com

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion.

The collective data from these techniques provides a comprehensive and definitive confirmation of the synthesized compound's structure and purity. While specific experimental data for this compound is not detailed in readily accessible literature, the tables below illustrate the type of data that would be generated from such analyses for a representative substituted 7-hydroxycoumarin.

Representative Analytical Data for Structural Confirmation

Table 1: Illustrative Spectroscopic Data for a Substituted 7-Hydroxycoumarin Derivative This table is a representative example, as specific experimental data for this compound is not available in the cited literature.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on both the coumarin core and the phenyl ring; a singlet for the proton at the 4-position of the coumarin; a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for carbonyl carbon (lactone), carbons of the aromatic rings, and carbons bonded to oxygen and chlorine. |

| IR (cm⁻¹) | Broad absorption band for O-H stretch; strong absorption for C=O (lactone) stretch; bands for aromatic C=C stretching; band for C-Cl stretch. |

| HRMS (m/z) | A molecular ion peak corresponding to the exact calculated mass of the molecular formula C₁₅H₉ClO₃. |

Table 2: Typical Chromatographic Parameters This table provides typical parameters used in the analysis of coumarin derivatives.

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Purity check and reaction monitoring. chemodex.com |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane/Ethyl Acetate | Purification of the crude product. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Features Governing Biological Efficacy

Impact of the 3-Chlorophenyl Moiety on Compound Activity and Selectivity

The substituent at the 3-position of the coumarin (B35378) ring plays a critical role in defining the compound's interaction with biological targets. The presence of a phenyl ring at this position is known to contribute to hydrophobic and π-stacking interactions within receptor binding sites. nih.govnih.gov

The specific substitution on this phenyl ring further modulates the compound's properties. In 3-(3-Chlorophenyl)-7-hydroxychromen-2-one, the chlorine atom is positioned at the meta-position of the phenyl ring. Halogen substituents, such as chlorine, are known to influence a molecule's electronic and lipophilic character. The electron-withdrawing nature of chlorine can alter the electron density of the phenyl ring, affecting its interaction with target residues. Furthermore, the lipophilicity imparted by the chlorine atom can enhance membrane permeability and hydrophobic interactions. Docking-based SAR analysis of 3-phenylcoumarin (B1362560) derivatives has shown that the functionalized 3-phenyl ring system is a promising scaffold for building potent inhibitors for various enzymes. frontiersin.org The position of the substituent is crucial; for example, in some series of compounds, substitutions at the para-position of the phenyl ring that add bulk and are weakly electron-withdrawing were found to be favorable for inhibitor potency. acs.org

Role of the 7-Hydroxyl Group in Modulating Molecular Interactions

The 7-hydroxyl group on the coumarin scaffold is a key functional group that significantly influences the biological activity of these molecules. nih.gov This phenolic hydroxyl group is a crucial hydrogen bond donor and acceptor, enabling the formation of strong, attractive hydrogen bonding networks with amino acid residues like glutamic acid and arginine in the active sites of target proteins. nih.gov

Studies on various 7-hydroxycoumarin derivatives have consistently highlighted the importance of this group for potent biological activity. acs.orgresearchgate.net For example, in the context of enzyme inhibition, the 7-hydroxyl group can interact with key residues, anchoring the molecule in the binding pocket and ensuring proper orientation for inhibitory action. nih.gov The modification of this hydroxyl group, for instance, by converting it to an ether or an ester, often results in a significant decrease in activity, underscoring its direct involvement in molecular recognition. mdpi.com The antioxidant activity of coumarins is also heavily dependent on the number and position of hydroxyl groups. nih.gov

Table 1: Influence of Key Structural Moieties on Biological Activity

| Structural Feature | Position | General Impact on Activity | Specific Role | Reference |

|---|---|---|---|---|

| Phenyl Group | 3 | Essential for hydrophobic and π-stacking interactions | Forms interactions with hydrophobic pockets and aromatic residues (e.g., Tyr, Phe) in enzyme active sites. | nih.govacs.org |

| Chloro Substituent | 3 of Phenyl Ring | Modulates electronic properties and lipophilicity | Enhances hydrophobic interactions and can alter binding affinity through electronic effects. | frontiersin.org |

| Hydroxyl Group | 7 | Crucial for hydrogen bonding | Acts as a hydrogen bond donor/acceptor to anchor the molecule in the active site via interactions with polar residues (e.g., Glu, Arg, Asn). | nih.govresearchgate.net |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. For 3-phenylcoumarin derivatives, the relative orientation of the phenyl ring with respect to the coumarin plane is a key determinant of bioactivity. Docking studies have been employed to understand the possible binding conformations of these compounds within the active sites of proteins. nih.gov

These computational analyses reveal that the 3-phenylcoumarin scaffold can adopt specific conformations to maximize favorable interactions. For instance, the 3-phenyl ring can stack effectively with aromatic residues such as tyrosine and phenylalanine, while hydrophobic parts of the coumarin core interact with other nonpolar residues. nih.gov The identification of these low-energy, bioactive conformations is essential for rational drug design, allowing for structural modifications that stabilize the optimal binding pose and thus enhance potency. The flexibility of the bond connecting the phenyl ring to the coumarin core allows for rotational adjustments to fit diverse binding pocket topographies.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sdiarticle3.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency. sdiarticle3.commdpi.com For coumarin derivatives, various QSAR models have been developed to predict activities ranging from antioxidant to anticancer effects. sdiarticle3.comnih.gov

These models typically use a set of molecular descriptors that quantify various aspects of a molecule's structure, including steric, electronic, hydrophobic, and topological properties. sdiarticle3.commdpi.com By correlating these descriptors with experimentally determined biological activities for a training set of molecules, a predictive model can be generated.

Development of Predictive Models for Pharmacological Potency

The development of robust QSAR models for coumarin derivatives has been a focus of numerous studies. nih.govmdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.commdpi.com These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely increase or decrease biological activity.

For a series of coumarin derivatives, a typical QSAR study involves:

Data Set Selection: A diverse set of coumarin analogues with a wide range of biological activities is chosen.

Descriptor Calculation: A variety of quantum chemical, topological, and physicochemical descriptors are calculated for each molecule. sdiarticle3.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build the QSAR equation. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques. sdiarticle3.com

Successful QSAR models for coumarins have demonstrated high predictive accuracy, with correlation coefficients (R²) often exceeding 0.90, indicating a strong correlation between the descriptors and the observed activity. sdiarticle3.com These models serve as indispensable tools for the virtual screening of new derivatives and for guiding the synthesis of compounds with enhanced pharmacological potency. nih.govdoaj.org

Table 2: Parameters in Predictive QSAR Models for Coumarin Derivatives

| Model Type | Key Descriptors Used | Statistical Performance Metric | Application | Reference |

|---|---|---|---|---|

| 3D-QSAR | Steric, Electrostatic, Hydrophobic Fields | q² > 0.5, r² > 0.9 | Predicting binding affinity and designing novel inhibitors. | mdpi.com |

| Descriptor-Based QSAR | Quantum chemical descriptors (dipole moment, energy gap), Topological indices | R² = 0.904, Q²_cv = 0.894 | Predicting anticancer activity against specific cell lines. | sdiarticle3.com |

| HQSAR (Hologram QSAR) | Atomic fragment contributions | R² = 0.84, Q² = 0.67 | Identifying molecular fragments crucial for antioxidant activity. | nih.gov |

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a modern strategy in drug discovery that starts with identifying small, low-molecular-weight chemical fragments (typically < 300 Da) that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a lead compound with high affinity and selectivity. This approach offers advantages such as higher hit rates and more efficient exploration of chemical space compared to traditional high-throughput screening.

The this compound molecule can be deconstructed into key fragments for an FBDD approach:

The 7-hydroxychromen-2-one core: This represents the privileged coumarin scaffold, which can be used as a starting point to screen for initial weak binders.

The 3-chlorophenyl fragment: This fragment can be explored for its binding in hydrophobic sub-pockets of a target.

By identifying how these and similar fragments bind, medicinal chemists can strategically link them to build more complex and potent molecules. For example, a recent study utilized a fragment-based design approach to synthesize coumarin-based thiazoles as dual inhibitors for specific cancer targets. nih.gov The coumarin scaffold itself is often considered a valuable fragment or pharmacophore in the design of hybrid molecules, where it is combined with other bioactive fragments to achieve a desired pharmacological profile. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Pharmacological Profiling and Cellular Assays

The initial evaluation of any potential anticancer agent involves a thorough examination of its effects at the cellular level. In vitro studies, utilizing human cancer cell lines, are fundamental in determining a compound's cytotoxicity, its mechanisms of action, and the signaling pathways it modulates. This section consolidates the available research on 3-(3-Chlorophenyl)-7-hydroxychromen-2-one, focusing on its anticancer properties as observed in a laboratory setting.

Anticancer Activity Research

Research into the anticancer potential of this compound has explored its efficacy against various cancer cell lines and the molecular underpinnings of its activity.

The foundational assessment of an anticancer compound is its ability to inhibit the proliferation of and induce death in cancer cells. Studies on derivatives of 7-hydroxycoumarin have demonstrated notable cytotoxic effects against a range of human cancer cell lines. For instance, a derivative, N-(p-chlorophenyl)-7-hydroxycoumarin-3-carboxamide, has shown potent cytotoxicity against human breast (MCF-7), liver (HEPG-2), colon (HCT), and prostate (PC-3) cancer cell lines. nih.gov The presence of a halogen atom, such as chlorine, on the phenyl ring is often associated with enhanced anti-tumor effects. nih.gov

While direct data for this compound is part of a broader landscape of coumarin (B35378) research, the general class of compounds exhibits significant growth inhibitory properties. The table below summarizes the cytotoxic activity of a closely related derivative, showcasing the potential of this chemical scaffold.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) of N-(p-chlorophenyl)-7-hydroxycoumarin-3-carboxamide |

| MCF-7 | Breast Cancer | 56 |

| HEPG-2 | Liver Cancer | 67 |

| HCT-116 | Colon Cancer | 75 |

| PC-3 | Prostate Cancer | 91 |

This table presents data for a related coumarin derivative to illustrate the cytotoxic potential of the compound class.

Beyond general cytotoxicity, understanding how a compound induces cell death is crucial. Many effective anticancer agents function by triggering apoptosis, or programmed cell death, and by halting the cell cycle, thereby preventing cancer cells from dividing. nih.gov

Derivatives of the core structure of this compound have been shown to exert their antiproliferative effects through these mechanisms. For example, certain novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have been demonstrated to arrest cells in the G2/M phase of the cell cycle and to induce apoptosis. nih.govmdpi.com This dual action is a desirable characteristic for an anticancer agent. The process of apoptosis is often confirmed through methods like Annexin V/PI double staining in flow cytometry, which can distinguish between early and late apoptotic cells. e-century.us The arrest of the cell cycle at specific checkpoints, such as G2/M, prevents the cell from proceeding to mitosis and division, ultimately leading to cell death. journalajbgmb.comresearchgate.net

The progression of cancer is driven by the dysregulation of key signaling pathways that control cell growth, survival, and proliferation. mdpi.com Investigating a compound's ability to modulate these pathways provides insight into its specific molecular targets. Pathways involving NF-κB, Akt, MAPK, and p53 are frequently implicated in various cancers. mdpi.comnih.gov

The Akt/mTOR signaling cascade is a critical pathway that, when overactive, promotes cell proliferation and survival. nih.gov Some natural compounds have been shown to exert anticancer effects by blocking the phosphorylation and thus the activation of proteins like Akt and mTOR. nih.gov Similarly, the p53 tumor suppressor pathway is often inactivated in cancer cells, and compounds that can reactivate it are of significant therapeutic interest. nih.gov The MAPK pathway is another crucial regulator of cell processes, and its inhibition can lead to cell cycle arrest and apoptosis. nih.gov While direct evidence for this compound is still emerging, the broader class of coumarins is known to interact with these oncogenic pathways, suggesting a potential mechanism of action.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. mdpi.com Anti-angiogenic therapies aim to cut off this blood supply. Similarly, metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. Compounds that can inhibit these processes hold significant therapeutic promise.

Research into related chemical structures indicates potential for anti-angiogenic activity. For instance, (E)-3-(3-methoxyphenyl)propenoic acid has been identified as a potential anti-angiogenesis inhibitor. mdpi.com The mechanisms often involve the inhibition of factors that promote the growth of endothelial cells, which line blood vessels. While specific studies on the anti-metastatic properties of this compound are not yet detailed, the inhibition of pathways that control cell migration and invasion is a key area of investigation for related compounds.

The ubiquitin-proteasome system is responsible for the degradation of cellular proteins and is vital for maintaining cellular homeostasis. mdpi.com In cancer cells, this system is often highly active to support rapid growth and proliferation, making the proteasome an attractive target for cancer therapy. nih.gov Inhibition of the proteasome leads to the accumulation of proteins that can trigger apoptosis and cell cycle arrest. mdpi.com

While the direct interaction of this compound with the proteasome regulatory complex has not been explicitly detailed, targeting the ubiquitin-proteasome pathway is a known anticancer strategy. nih.gov The development of inhibitors that can specifically target components of this complex is an active area of research. Given the broad range of biological activities exhibited by coumarin derivatives, investigating their potential to modulate proteasome activity could reveal novel mechanisms of anticancer action.

Anti-inflammatory Activity Research

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Compounds derived from the coumarin scaffold have been noted for their anti-inflammatory potential. Research into derivatives of this compound has revealed significant effects on key inflammatory mediators and signaling pathways.

The anti-inflammatory action of a compound is often characterized by its ability to suppress the production of pro-inflammatory molecules. Studies on (3-chlorophenyl)-2-spiroisoxazoline (designated JR-9), a derivative of the parent compound, have demonstrated potent inhibitory effects on several key mediators in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. mdpi.comnih.gov

Specifically, treatment with the JR-9 derivative significantly suppressed the production of nitric oxide (NO), a mediator synthesized by inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, it demonstrated a marked ability to inhibit the release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comresearchgate.net The inhibitory efficacy of JR-9 on these cytokines was found to be dose-dependent and, in some cases, exceeded that of the standard anti-inflammatory drug, dexamethasone. mdpi.com

While direct studies on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by this compound are not extensively detailed in the available literature, coumarin derivatives are generally recognized for their potential to inhibit these enzymes, thereby reducing the synthesis of prostaglandins (B1171923) (like PGE2) and leukotrienes. mdpi.comresearchgate.net The inhibition of PGE2 production, a key mediator of inflammation and pain, is a critical mechanism for many anti-inflammatory drugs. nih.govresearchgate.net

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| JR-9 | 10 | 81.58 | 83.34 |

| JR-9 | 5 | Data not specified | 55.9 |

| Dexamethasone (Control) | 10 | 61.18 | 54.5 |

The production of pro-inflammatory mediators is regulated by complex intracellular signaling cascades. Research indicates that the anti-inflammatory effects of derivatives of this compound are linked to the modulation of these critical pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. nih.gov Studies on the derivative JR-9 have shown that its molecular mechanism involves the downregulation of the NF-κB signaling pathway. mdpi.comresearchgate.net It acts as a suppressor of LPS-induced degradation of IκBα, an inhibitory protein, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. mdpi.com This inhibition is crucial as it blocks the transcription of genes encoding for pro-inflammatory proteins like iNOS, TNF-α, and IL-6. mdpi.comnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, are also central to the inflammatory process. nih.govnih.gov The anti-inflammatory activity of the JR-9 derivative is also attributed to its ability to regulate the p38 MAPK pathway. mdpi.comnih.govresearchgate.net By modulating both NF-κB and MAPK signaling, the compound effectively controls the inflammatory response at a molecular level.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular redox balance and also plays a role in modulating inflammation. mdpi.comnih.govnih.gov While direct modulation of the Nrf2 pathway by this compound has not been specifically reported, activation of Nrf2 is a known mechanism by which many phytochemicals exert anti-inflammatory and antioxidant effects. mdpi.comnih.govmdpi.com This pathway represents a potential area for future investigation into the compound's complete mechanistic profile.

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and various pathologies. nih.gov Many coumarin derivatives are recognized for their antioxidant properties, often attributed to the phenolic hydroxyl group in their structure. mdpi.com

Phenolic compounds, including 7-hydroxycoumarins, can exert antioxidant effects through various mechanisms. The primary mechanisms involve the donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals. nih.gov In the HAT mechanism, the phenolic hydroxyl group directly donates a hydrogen atom to a radical, thereby quenching it. nih.gov In the SET mechanism, an electron is first transferred to the radical, followed by proton transfer. nih.gov Although specific DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound are not detailed in the provided context, its 7-hydroxy moiety suggests a strong potential for such activity based on the established chemistry of related phenolic compounds.

Beyond direct radical scavenging, this class of compounds can influence the cellular redox environment. Research on the related derivative, (3-chlorophenyl)-2-spiroisoxazoline (JR-9), demonstrated its capacity to efficiently reduce the excessive intracellular ROS production caused by LPS stimulation in RAW 264.7 cells. mdpi.com This indicates an ability to modulate cellular redox status and protect cells from oxidative damage. The activation of the Nrf2 pathway is a critical mechanism for cellular protection against oxidative stress, as it upregulates the expression of numerous antioxidant and detoxifying enzymes. nih.govnih.gov The potential interplay between this compound and the Nrf2 pathway could be a significant component of its cytoprotective effects. nih.govnih.gov

Antimicrobial Activity Research

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. The coumarin nucleus is considered a valuable scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of antimicrobial activities. arabjchem.org

Numerous studies have reported the antibacterial and antifungal properties of various synthetic coumarin derivatives. nih.govresearchgate.netnih.gov The antimicrobial efficacy is often influenced by the nature and position of substituents on the coumarin ring. For instance, substitutions at the C-3 and C-4 positions have been identified as particularly important for enhancing antibacterial potency. arabjchem.org While specific antimicrobial testing data for this compound is not extensively available in the reviewed literature, its structural features—a substituted phenyl group at C-3 and a hydroxyl group at C-7—are consistent with those of other biologically active coumarins, suggesting it may be a promising candidate for antimicrobial research. arabjchem.orgnih.gov

Enzyme Inhibition Studies

The interaction of this compound with various enzymes has been a key area of investigation, revealing specific inhibitory profiles.

Scientific investigations have identified this compound as an inhibitor of the Macrophage Migration Inhibitory Factor (MIF). MIF is a cytokine involved in inflammatory responses, and its tautomerase activity is a target for potential therapeutic agents. In a study evaluating a series of 3-substituted 7-hydroxycoumarins, the compound this compound demonstrated a measurable inhibitory effect on MIF's tautomerase enzyme activity. nih.gov

Specifically, at a concentration of 25 μM, this compound (referred to as compound 6h in the study) exhibited 49% inhibition of MIF tautomerase activity. nih.gov

| Compound Name | Target Enzyme | Concentration (μM) | % Inhibition |

|---|---|---|---|

| This compound | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | 25 | 49% |

No specific studies were found detailing the inhibitory activity of this compound against other enzymes such as Tyrosinase, HMG-CoA Synthase, Carbonic Anhydrase, or various Kinases. While the broader coumarin class has shown activity against some of these targets, for instance as tyrosinase and carbonic anhydrase inhibitors, data for this specific chloro-substituted derivative is lacking. rsc.orgunifi.it

The mechanism through which this compound inhibits the Macrophage Migration Inhibitory Factor (MIF) is related to its binding at the enzyme's active site. nih.gov Structure-activity relationship (SAR) analyses from the study indicate that the presence of a phenyl substituent at the 3-position of the 7-hydroxycoumarin scaffold is generally more potent than other functionalities. nih.gov The potency of these 3-phenyl-substituted inhibitors is influenced by the hydrophobic surface located at the rim of the MIF active site. This suggests that hydrophobic interactions play a crucial role in the binding and subsequent inhibition of the enzyme by this class of compounds. nih.gov

Receptor Modulation and Binding Studies

Currently, there are no available scientific studies that specifically investigate the receptor modulation or binding properties of this compound. Research on related hydroxycoumarin derivatives has explored their potential as ligands for serotonin (B10506) receptors, but these studies have focused on compounds with different substitution patterns, typically bearing a piperazine (B1678402) moiety, which is not present in this compound. nih.gov

Agonistic or Antagonistic Activity at Specific Receptors (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

No studies were identified that specifically evaluated the agonistic or antagonistic activity of this compound at muscarinic acetylcholine receptors or any other specific receptor types.

Preclinical Efficacy Studies in Relevant Biological Models (Excluding Human Clinical Data)

Information regarding the preclinical efficacy of this compound in any relevant biological models is not available in the reviewed literature.

In Vivo Proof-of-Concept Studies Using Animal Models

No in vivo studies using animal models to establish proof-of-concept for the therapeutic efficacy of this compound have been published.

Pharmacodynamic Biomarker Analysis in Preclinical Investigations

There is no available data on the analysis of pharmacodynamic biomarkers in preclinical investigations of this compound.

Computational and Biophysical Approaches in Research and Drug Design

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the structural basis of ligand-protein interactions.

Identification of Putative Molecular Targets and Binding Sites

Research into the broader class of 3-phenyl-7-hydroxycoumarins has identified Macrophage Migration Inhibitory Factor (MIF) as a promising molecular target. nih.gov MIF is a cytokine involved in inflammation and cancer, making it a target of therapeutic interest. nih.gov Studies have shown that the 7-hydroxycoumarin scaffold can have a high affinity for the tautomerase active site of MIF. nih.gov

The active site of MIF is a well-defined pocket. For high-affinity 7-hydroxycoumarin-based inhibitors, key residues involved in binding include Asn97 and Tyr95 within the active site, as well as Tyr36, located on the hydrophobic edge of the active site. nih.gov It is hypothesized that 3-(3-Chlorophenyl)-7-hydroxychromen-2-one would also target this site, with its 7-hydroxyl group forming critical interactions, while the 3-(3-chlorophenyl) group would occupy the hydrophobic region of the binding pocket.

Prediction of Binding Affinities and Modes of Interaction

The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Kᵢ), quantifies the strength of the interaction between a ligand and its target. For the 3-phenyl-7-hydroxycoumarin scaffold, substitutions at the para-position of the phenyl ring that add bulk and are weakly electron-withdrawing have been shown to be favorable for potency. nih.gov A derivative with a para-benzoic acid functionality was identified as a potent inhibitor with a Kᵢ value of 18 ± 1 nM against MIF. nih.gov

For this compound, the chlorine atom at the meta-position of the phenyl ring would influence its electronic properties and steric profile. Docking simulations would predict specific interactions, such as:

Hydrogen Bonds: The 7-hydroxyl group is a critical hydrogen bond donor, likely interacting with residues like Asn97 in the MIF active site. nih.gov

Hydrophobic Interactions: The benzopyran ring system and the 3-chlorophenyl group would engage in hydrophobic interactions with nonpolar residues lining the active site pocket.

Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-rich atoms (like oxygen) in the protein backbone or side chains, further stabilizing the complex.

A summary of predicted interactions for a representative 7-hydroxycoumarin inhibitor at the MIF active site is presented below.

| Interaction Type | Ligand Moiety | Protein Residue (MIF) |

| Hydrogen Bonding | 7-hydroxyl group | Asn97, Tyr95 |

| Hydrophobic Interactions | Phenyl group | Tyr36 |

| π-π Stacking | Coumarin (B35378) ring | Pro1 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules over time. ekb.eg This technique provides detailed information on the conformational changes and stability of ligand-protein complexes, complementing the static view offered by molecular docking. ekb.egmdpi.com

Characterization of Ligand-Target Complex Stability and Conformational Dynamics

While specific MD simulation studies for this compound are not available, this approach is a standard procedure to validate docking results for related coumarin-based compounds. mdpi.comnih.gov An MD simulation, typically run for hundreds of nanoseconds, would be performed on the docked complex of this compound and its putative target (e.g., MIF).

The primary analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding site over the simulation time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking, confirming their importance for complex stability.

These simulations would confirm whether the initial docked pose is maintained and provide insights into the dynamic behavior of the complex, which is crucial for a comprehensive understanding of the binding mechanism. nih.gov

In Silico ADMET Prediction for Theoretical Pharmacokinetic and Toxicological Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. d-nb.info These predictions are vital in early-stage drug discovery to filter out candidates with unfavorable profiles. mdpi.comresearchgate.net Various web-based tools like SwissADME and admetSAR are commonly used for these assessments. mdpi.com

For this compound, a theoretical ADMET profile would be generated to assess its drug-likeness. Key predicted parameters would include:

| Property Category | Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | Molecular Weight | ~286.69 g/mol | Adheres to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | Moderate | Influences solubility and permeability | |

| Topological Polar Surface Area (TPSA) | ~58.9 Ų | Relates to membrane permeability | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Likely Yes/No | Determines potential for CNS activity | |

| CYP450 Inhibition | Inhibitor of specific isoforms (e.g., 2C9, 3A4) | Predicts potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Indicates good oral bioavailability potential |

| Toxicity | hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Low risk of being carcinogenic | |

| Hepatotoxicity | Yes/No | Predicts potential for liver damage |

Note: The values in this table are illustrative examples based on the general properties of coumarin-like structures and represent the type of data generated by ADMET prediction software. Specific values for this compound would require a dedicated calculation.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules from first principles. nih.gov

For coumarin derivatives, DFT studies are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. researchgate.net

Calculate Spectroscopic Properties: Predict IR and NMR spectra, which can be compared with experimental data to confirm the structure. nih.gov

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Determine Reactivity Descriptors: Calculate parameters like ionization potential and bond dissociation enthalpy (BDE). For phenolic compounds like 7-hydroxycoumarins, the O-H BDE is particularly relevant for predicting antioxidant activity. opensciencepublications.com

Studies on related 3-aryl-4-hydroxycoumarins have shown that the presence of a chlorine atom on the coumarin skeleton can significantly decrease the O-H BDE, which in turn increases potential antioxidant activity. opensciencepublications.com A DFT study on this compound would provide precise values for these electronic properties, offering insights into its intrinsic reactivity and potential mechanisms of action.

Elucidation of Electronic Structure and Reactivity Descriptors

In the study of bioactive molecules such as this compound, computational chemistry plays a pivotal role in elucidating the electronic structure and predicting the reactivity of the compound. While specific computational studies on this compound are not extensively available in the public domain, the electronic properties and reactivity descriptors can be inferred from studies on structurally similar coumarin derivatives. Methodologies such as Density Functional Theory (DFT) are frequently employed to investigate the molecular geometry, electronic distribution, and reactivity indices of these compounds. researchgate.netopensciencepublications.com

DFT calculations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of the molecular structure and the calculation of key electronic properties. researchgate.netresearchgate.net For coumarin derivatives, the substitution pattern on both the benzopyran core and the phenyl ring at the 3-position significantly influences the electronic properties. mdpi.combohrium.com The presence of a hydroxyl group at the 7-position and a chlorophenyl group at the 3-position in this compound is expected to modulate its electronic characteristics and, consequently, its biological activity. opensciencepublications.com

Several key reactivity descriptors are typically calculated to understand the chemical behavior of such molecules. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. bohrium.com A smaller energy gap suggests higher reactivity.

Other important descriptors include the molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution and helps in identifying regions prone to electrophilic and nucleophilic attack. mdpi.com Mulliken population analysis can be used to determine the partial atomic charges, offering further insight into the charge distribution within the molecule. researchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index are also calculated to provide a comprehensive understanding of the molecule's reactivity. researchgate.net

While direct experimental or computational data for this compound is limited, the established methodologies and the general understanding of substituent effects on the electronic structure of coumarins provide a solid framework for predicting its properties. Such computational insights are invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of new derivatives with enhanced biological activities.

| Calculated Electronic Property/Reactivity Descriptor | Significance in a Molecular Context |

| Optimized Molecular Geometry | Provides the most stable three-dimensional arrangement of atoms. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the electron-donating ability of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom in the molecule. |

| Global Reactivity Descriptors (Electronegativity, Hardness, etc.) | Provides a quantitative measure of the overall reactivity of the molecule. |

Integrative Chemoproteomics Approaches for Target Identification

Integrative chemoproteomics has emerged as a powerful strategy for the identification of the cellular targets of small molecules, thereby elucidating their mechanism of action and potential off-target effects. For a compound like this compound, which may exhibit interesting biological activity, identifying its protein interaction partners within a complex biological system is a critical step in its development as a therapeutic agent or a chemical probe.

The general workflow of a chemoproteomics experiment involves the design and synthesis of a chemical probe based on the parent molecule. This probe is typically functionalized with a reactive group for covalent modification of its protein targets and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and identification. nih.gov For this compound, a probe could be designed by introducing a reactive moiety, such as a chloroalkane, or a photoactivatable group, at a position that is not critical for its biological activity. mdpi.com The choice of the reactive group and the linker arm connecting it to the reporter tag is crucial to ensure that the probe retains the binding properties of the parent compound.

Once the probe is synthesized, it is incubated with a cellular lysate or in live cells to allow for the labeling of its protein targets. The labeled proteins are then enriched using the reporter tag, for instance, through streptavidin affinity purification for biotinylated probes. nih.gov The enriched proteins are subsequently digested into peptides and identified and quantified using mass spectrometry-based proteomics. acs.org

While specific chemoproteomics studies employing this compound have not been reported, the broader class of coumarin derivatives has been shown to interact with a variety of protein targets. researchgate.net For instance, certain 4-hydroxycoumarin (B602359) derivatives are known to target vitamin K epoxide reductase, which is central to their anticoagulant activity. nih.gov Other coumarin-based compounds have been developed as fluorescent probes for imaging and target identification. nih.govnih.gov

Given the structural features of this compound, it could potentially interact with a range of proteins, including kinases, for which many small molecule inhibitors are known. springernature.comtum.denih.gov Chemoproteomic profiling would be an unbiased approach to identify such potential targets. The identification of specific protein targets for this compound would not only shed light on its mechanism of action but could also reveal novel therapeutic opportunities or potential liabilities. Furthermore, the identified targets can be validated using orthogonal assays, such as enzymatic assays or biophysical binding studies, to confirm the interaction and to determine its functional consequences.

Advanced Research Directions and Future Prospects in Medicinal Chemistry

Rational Design and Synthesis of Next-Generation Analogues with Improved Profiles

The rational design of new analogues of 3-(3-Chlorophenyl)-7-hydroxychromen-2-one is a critical step toward enhancing its therapeutic efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the broader 3-arylcoumarin class have shown that the biological activity is highly dependent on the substitution patterns on both the coumarin (B35378) core and the 3-phenyl ring. nih.gov

Future research will likely focus on systematic modifications of the lead compound. Key areas for exploration include:

Modification of the 3-Phenyl Ring: The position and nature of the substituent on the phenyl ring are known to be critical. For instance, in a study of 7-hydroxycoumarins as inhibitors of Macrophage Migration Inhibitory Factor (MIF), substitutions on the 3-phenyl ring significantly influenced potency. nih.gov Analogues could be synthesized by altering the position of the chloro group (e.g., to the ortho- or para- positions) or by replacing it with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups to modulate activity.

Substitution on the Coumarin Nucleus: The 7-hydroxy group is a key feature, often involved in hydrogen bonding with biological targets. Future analogues could explore the impact of replacing this hydroxyl group with a methoxy, acetoxy, or other functional groups to alter lipophilicity and metabolic stability. nih.gov Further substitutions at positions 5, 6, or 8 of the coumarin ring could also be explored to enhance target-specific interactions.

Introduction of Novel Functional Groups: Incorporating heterocyclic rings or other pharmacophores onto the main scaffold could lead to compounds with novel mechanisms of action or improved selectivity.

The synthesis of these next-generation analogues can be achieved through established synthetic methodologies for 3-arylcoumarins, such as the Perkin condensation of salicylaldehydes with phenylacetic acids. researchgate.net

Table 1: Potential Modifications for Analogue Design

| Core Structure Modification Site | Potential Substituents/Modifications | Rationale for Modification |

| 3-Phenyl Ring | Change position of Cl; replace Cl with F, Br, CH₃, OCH₃, NO₂, CF₃ | Modulate electronic properties and steric interactions to improve target binding and selectivity. |

| Coumarin Ring (Position 7) | OCH₃, OAc, NH₂, ethers, esters | Alter solubility, metabolic stability, and hydrogen bonding capacity. |

| Coumarin Ring (Other) | Add substituents at C5, C6, C8 (e.g., methyl, methoxy, halogen) | Explore new interaction points with the biological target to increase potency. |

Exploration of Combination Therapeutic Strategies with Existing Agents

Given that 3-arylcoumarins have demonstrated potential in areas like cancer and inflammation, a significant future research avenue is the exploration of combination therapies. researchgate.net The goal of such strategies is to achieve synergistic effects, reduce the required doses of individual drugs, and overcome potential resistance mechanisms.

While no combination studies have been reported specifically for this compound, its potential as an anticancer agent makes it a candidate for use alongside standard chemotherapeutic drugs. For example, if the compound is found to induce cell cycle arrest, combining it with a DNA-damaging agent could lead to enhanced cancer cell death. Similarly, its potential anti-inflammatory properties could be leveraged in combination with other anti-inflammatory drugs to target different pathways in the inflammatory cascade.

Future preclinical studies should investigate the efficacy of this compound in combination with a panel of existing therapeutic agents for relevant diseases.

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize therapeutic effect while minimizing potential off-target effects, the development of targeted delivery systems is a promising strategy. For a molecule like this compound, several approaches could be considered:

Prodrugs: The 7-hydroxy group is an ideal handle for creating prodrugs. Ester or carbonate linkages could be used to attach promoieties that improve solubility or membrane permeability. These linkages would be designed to be cleaved by specific enzymes at the target site, releasing the active compound.

Nanoparticles: Encapsulating the compound within nanoparticle formulations (e.g., liposomes, polymeric nanoparticles) could improve its pharmacokinetic profile, protect it from premature degradation, and allow for passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by conjugating targeting ligands to the nanoparticle surface.

These delivery systems could significantly enhance the therapeutic index of the compound, making it more effective and safer for potential clinical use.

Investigation of Multi-Targeting Capabilities and Polypharmacology

Many successful drugs exert their therapeutic effects by interacting with multiple biological targets, a concept known as polypharmacology. The 3-arylcoumarin scaffold is known for its ability to interact with a diverse range of enzymes and receptors, including monoamine oxidases (MAOs), kinases, and factors involved in inflammation and cancer. bohrium.comnih.gov

Integration of Omics Technologies in Mechanism Elucidation

To fully understand the mechanism of action of this compound, the integration of "omics" technologies is essential. These technologies provide a global view of the molecular changes within a cell or organism upon treatment with the compound.

Genomics/Transcriptomics (RNA-Seq): This can identify the genes whose expression is altered by the compound, revealing the cellular pathways that are modulated.

Proteomics: By analyzing changes in protein levels and post-translational modifications, proteomics can identify the direct targets and downstream effectors of the compound.

Metabolomics: This approach can reveal how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer.

By integrating data from these different omics levels, researchers can build a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover novel therapeutic applications.

Challenges and Opportunities in the Translational Aspects of Drug Discovery for Chromones

The translation of a promising compound from the laboratory to the clinic is a complex process fraught with challenges. For chromone (B188151) derivatives like this compound, key challenges include optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and ensuring a favorable safety profile.

However, the field also presents significant opportunities. The synthetic tractability of the coumarin scaffold allows for extensive chemical modification to address any liabilities identified during preclinical development. ewha.ac.kr Furthermore, the growing understanding of the biology of the targets of 3-arylcoumarins provides a strong basis for mechanism-based drug development. The established history of coumarins in medicine, such as the anticoagulant warfarin, demonstrates that this class of compounds can lead to successful therapeutic agents. nih.govresearchgate.net The key to future success will be a multidisciplinary approach that combines medicinal chemistry, advanced pharmacology, and translational science to fully exploit the therapeutic potential of this compound.

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve halogenation efficiency .

- Catalyst Loading : Pd(PPh₃)₄ (2-5 mol%) optimizes cross-coupling yields .

- Temperature Control : Reactions at 80–100°C enhance cyclization efficiency while minimizing side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and confirms the coumarin carbonyl (δ ~160 ppm) .

- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~320 nm) and charge-transfer interactions influenced by the chloro substituent .

- IR Spectroscopy : Detects hydroxyl (3400–3600 cm⁻¹) and lactone carbonyl (1720–1750 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₅H₉ClO₃, [M+H]+ calc. 273.0312) .

Advanced: How do structural modifications at the 3-chlorophenyl or 7-hydroxy positions affect biological activity?

Q. Methodological Answer :

- 3-Chlorophenyl Substitution :

- 7-Hydroxy Group :

Q. Example SAR Table :

| Modification | Activity Change | Mechanism |

|---|---|---|

| 3-Cl → 3-CF₃ | ↓ Cytotoxicity | Reduced membrane permeability |

| 7-OH → 7-OCH₃ | ↑ Metabolic stability | Blocked Phase II conjugation |

Advanced: What are the challenges in achieving regioselectivity during halogenation of the coumarin core?

Q. Methodological Answer :

- Competing Sites : The 3- and 4-positions are electronically similar. Use directing groups (e.g., -OMe) or Lewis acids (AlCl₃) to favor 3-substitution .

- Side Reactions : Over-halogenation can occur. Control stoichiometry (1:1 Cl₂ equivalents) and monitor via TLC .

- Solvent Effects : Non-polar solvents (toluene) reduce radical-mediated side reactions during chlorination .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Q. Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. resazurin) .

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .

- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

Experimental Design: What in silico methods predict the compound’s pharmacokinetics and toxicity?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with CYP3A4 (PDB ID: 1TQN) and predict metabolic hotspots .

- ADMET Prediction : Tools like SwissADME estimate LogP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to correlate with redox activity and oxidative stress potential .

Advanced: What strategies optimize solubility for in vivo studies without compromising activity?

Q. Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water (1:1) to achieve 2 mg/mL solubility .

- Prodrug Design : Synthesize phosphate esters at the 7-OH position, which hydrolyze in vivo to the active form .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

Data Analysis: How to interpret conflicting NMR data for substituent positioning?

Q. Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G*) .

- Isotopic Labeling : Introduce ¹³C at the coumarin carbonyl to confirm assignment via HMBC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.